molecular formula C10H10FN B15312488 3-(4-Fluoro-2-methylphenyl)propanenitrile

3-(4-Fluoro-2-methylphenyl)propanenitrile

Cat. No.: B15312488
M. Wt: 163.19 g/mol
InChI Key: NZJVKQCAWVDYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-2-methylphenyl)propanenitrile is an organic compound characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further substituted with a 4-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)propanenitrile typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-(4-Fluoro-2-methylphenyl)propanoic acid.

    Reduction: 3-(4-Fluoro-2-methylphenyl)propanamine.

    Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The fluorine substituent on the aromatic ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-2-methylphenyl)propanoic acid
  • 3-(4-Fluoro-2-methylphenyl)propanamine
  • 4-Fluoro-2-methylbenzyl chloride

Uniqueness

3-(4-Fluoro-2-methylphenyl)propanenitrile is unique due to the presence of both a nitrile group and a fluorine substituent, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)propanenitrile

InChI

InChI=1S/C10H10FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7H,2-3H2,1H3

InChI Key

NZJVKQCAWVDYSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.